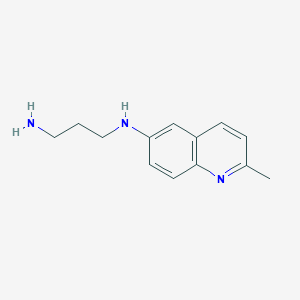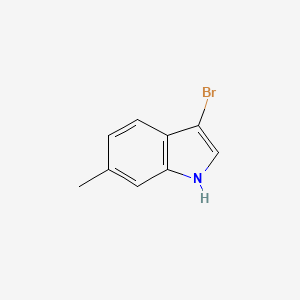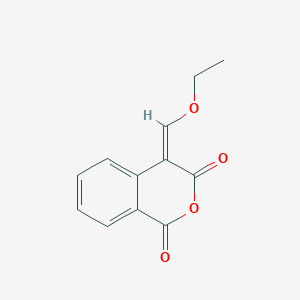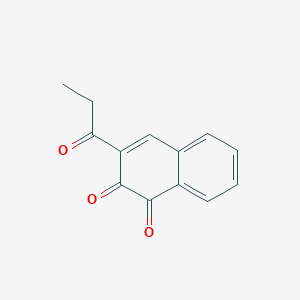
3-Propanoylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propanoylnaphthalene-1,2-dione is an organic compound with the molecular formula C13H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanoyl group attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanoylnaphthalene-1,2-dione typically involves the Friedel-Crafts acylation of naphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Naphthalene+Propanoyl chlorideAlCl3this compound
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Propanoylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene-1,2-diol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Propanoylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Propanoylnaphthalene-1,2-dione involves its interaction with biological molecules through redox reactions. The compound can undergo one-electron reduction to form semiquinones, which are reactive intermediates that can generate free radicals. These free radicals can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphthoquinone: A closely related compound with similar redox properties.
1,2-Naphthoquinone: Another derivative of naphthalene with comparable chemical behavior.
3-Propionyl-1,2-naphthoquinone: A structural isomer with slight differences in reactivity.
Uniqueness
3-Propanoylnaphthalene-1,2-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
89509-94-4 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-propanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-11(14)10-7-8-5-3-4-6-9(8)12(15)13(10)16/h3-7H,2H2,1H3 |
Clave InChI |
GVTDSPNWSXXHQB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

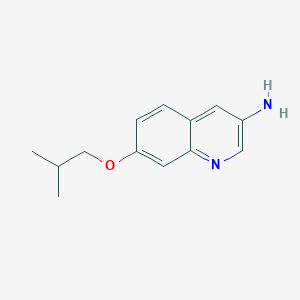

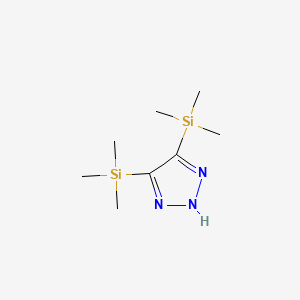
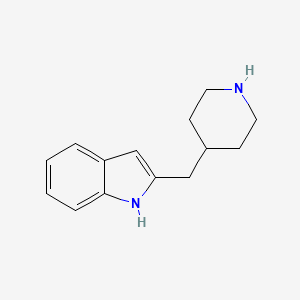
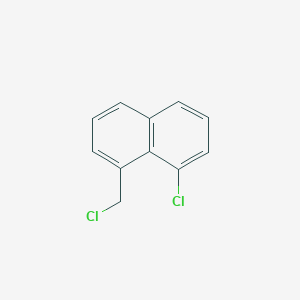

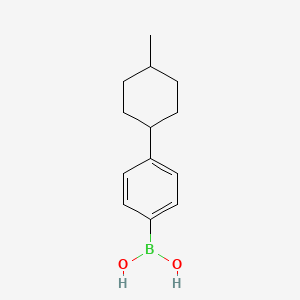
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

